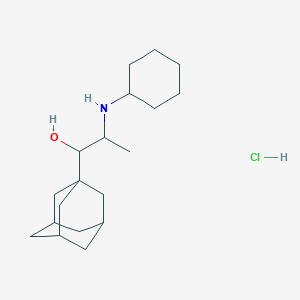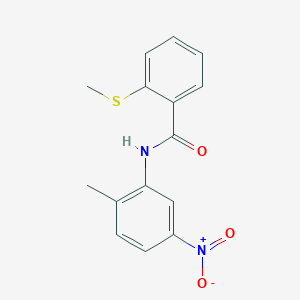![molecular formula C14H28N2 B4982352 N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B4982352.png)
N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine, also known as BTC, is a chemical compound that has been widely used in scientific research due to its unique properties. BTC is a bicyclic amine that is composed of two rings, which makes it structurally distinct from other amines. The compound has been found to have a variety of applications in different fields of research, including medicinal chemistry, material science, and catalysis.
Mécanisme D'action
The mechanism of action of N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine is not fully understood, but it is believed to be related to its unique structure. The bicyclic rings of this compound allow it to interact with other molecules in a variety of ways, including hydrogen bonding and van der Waals interactions. These interactions may contribute to the compound's ability to cross biological membranes and interact with target molecules.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects in different systems. In the central nervous system, this compound has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin. In the cardiovascular system, this compound has been found to have vasodilatory effects, which may contribute to its potential as a therapeutic agent for hypertension. In the immune system, this compound has been found to have anti-inflammatory effects, which may make it a potential target for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine in lab experiments include its unique structure, which allows it to interact with other molecules in a variety of ways. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are many potential future directions for research on N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine. In medicinal chemistry, this compound may be further explored as a drug delivery agent for the treatment of neurological disorders. In material science, this compound may be used to create novel materials with enhanced properties for use in electronics and energy storage. In catalysis, this compound may be further explored as a catalyst for a variety of chemical reactions, including those used in the production of pharmaceuticals and fine chemicals. Overall, the unique properties of this compound make it a promising compound for further research in a variety of fields.
Méthodes De Synthèse
The synthesis of N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine can be achieved through a multistep process that involves the reaction of bicyclo[2.2.1]hept-2-ene with 2,2,4-trimethylpentane-1,3-diamine. The reaction is carried out under high pressure and temperature conditions, and the resulting product is purified through a series of chromatography steps. The yield of the reaction is typically high, making the synthesis of this compound a cost-effective process.
Applications De Recherche Scientifique
N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine has been used in a variety of scientific research applications due to its unique properties. In medicinal chemistry, this compound has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier. In material science, this compound has been used to create novel materials with enhanced properties, such as increased stability and improved conductivity. In catalysis, this compound has been found to be an effective catalyst for a variety of chemical reactions, including hydrogenation and oxidation.
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-14(2,10-16(3)4)9-15-13-8-11-5-6-12(13)7-11/h11-13,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRBWQKUXXMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC2CCC1C2)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)


![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)

![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4982324.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4982333.png)
![5-bromo-N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4982334.png)
![methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate](/img/structure/B4982359.png)
![N-[2-(allylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B4982361.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B4982369.png)
